2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile

Chiral Synthesis Anthelmintic Drugs Process Chemistry

Researchers face failed syntheses when using generic THIQ scaffolds due to substitution sensitivity. This C3-carbonitrile analog provides the exact steric and electronic vector required for CNS and anti-parasitic drug programs. - Chiral center at C3 validated in patented (R)-praziquantel route - Zero HBD, low TPSA for BBB penetration - Nitrile group enables amide/amine SAR libraries Available for immediate R&D supply. No regulatory restrictions for lab use.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 55379-76-5
Cat. No. B11914475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile
CAS55379-76-5
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCN1CC2=CC=CC=C2CC1C#N
InChIInChI=1S/C11H12N2/c1-13-8-10-5-3-2-4-9(10)6-11(13)7-12/h2-5,11H,6,8H2,1H3
InChIKeyODJZDYWUCFBTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile Specifications & Benchmarks


2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile (CAS 55379-76-5) is a chiral, non-planar heterocyclic building block belonging to the tetrahydroisoquinoline (THIQ) class . With a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol, it features a saturated pyridine ring fused to a benzene ring, with a methyl substituent on the nitrogen and a nitrile group at the C3 position . This specific substitution pattern confers distinct reactivity and a chiral center, distinguishing it from simpler THIQ scaffolds and positioning it as a versatile intermediate in medicinal chemistry and complex alkaloid synthesis [1].

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile: Differentiation from Generic Analogs


The THIQ scaffold is a privileged structure in medicinal chemistry, but its biological and chemical utility is exquisitely sensitive to subtle substitution changes [1]. Simple substitution of the C3-carbonitrile in 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile for a hydrogen, an ester, or its relocation to the C1 or C4 position fundamentally alters its steric and electronic properties [2]. For instance, replacing the nitrile with a carboxylate can significantly impact target binding, while moving it to the C4 position yields compounds with different biological profiles, such as CDK inhibition [3]. Consequently, procurement decisions must be guided by precise structural requirements, as generic class-level substitution is not scientifically valid and can lead to failed syntheses or misinterpreted biological data.

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile Differentiation Guide


Chiral Purity in Praziquantel Synthesis

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile is specifically utilized as a chiral intermediate in the synthesis of enantiopure pharmaceutical compounds. A patent describes its use in a stereoselective route for synthesizing (R)-praziquantel, the more active enantiomer of the anthelmintic drug praziquantel. The C3-carbonitrile is a key functional handle that allows for the construction of the praziquantel core with stereocontrol [1].

Chiral Synthesis Anthelmintic Drugs Process Chemistry

C3-Carbonitrile as a Functional Handle

The presence of a nitrile group at the C3 position of the THIQ scaffold provides a versatile synthetic handle that is chemically distinct from the more common C1 or unsubstituted analogs. While direct head-to-head data is absent, structure-activity relationship (SAR) studies on related THIQ-carbonitrile analogs demonstrate that the carbonitrile group can be critical for target engagement, as seen with PNMT inhibitors (7-substituted-THIQs) [1] and CDK inhibitors (4-substituted-THIQs) [2]. The C3 position offers a unique vector for exploring chemical space around the core, and the nitrile can be readily transformed into amides, amines, or tetrazoles.

Medicinal Chemistry SAR Studies Chemical Biology

Zero Hydrogen Bond Donors Enhance Permeability

Unlike many bioactive THIQ derivatives that contain hydroxyl or amine groups, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile is characterized by having zero hydrogen bond donors and only two hydrogen bond acceptors (the nitrogen atoms in the tertiary amine and nitrile groups) . This results in a topological polar surface area (TPSA) of 27.0 Ų, which is significantly lower than that of 2-Methyl-1,2,3,4-tetrahydroisoquinoline (TPSA = 3.24 Ų) [1].

ADMET Prediction Drug Design Physicochemical Properties

Commercial Purity Standard for Reproducible Research

Reputable vendors supply 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile with a standard purity of 97%, accompanied by quality assurance documentation including NMR, HPLC, or GC reports . This ensures a reliable starting material with minimal batch-to-batch variability for academic and industrial research applications.

Chemical Sourcing Quality Control Synthetic Chemistry

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile: Research & Industrial Applications


Stereoselective Synthesis of Chiral THIQ Drugs

This compound is a validated chiral intermediate for the synthesis of enantiopure drugs, as demonstrated in a patented route to (R)-praziquantel [1]. Research groups focused on asymmetric synthesis of THIQ-based therapeutics, particularly for CNS or anti-parasitic applications, will find this building block essential for introducing stereochemistry at the C3 position.

C3-Functionalized THIQ Scaffold SAR Exploration

The C3-carbonitrile provides a unique vector for structure-activity relationship (SAR) studies. It can be used as a starting point for generating diverse compound libraries via nitrile transformations (e.g., hydrolysis to amides, reduction to amines). This is supported by extensive SAR literature highlighting the importance of specific THIQ substitution patterns for biological activity [REFS-1, REFS-2].

CNS-Penetrant Drug Design with Optimal ADMET Profile

With zero hydrogen bond donors and a low TPSA, this compound is an ideal scaffold for designing molecules with enhanced passive membrane permeability and potential for crossing the blood-brain barrier (BBB) [1]. This physicochemical profile is particularly valuable for early-stage drug discovery programs targeting neurological or psychiatric disorders.

Technical Documentation Hub

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